molecular formula C14H21N3O5 B13831238 beta-Alanyl-L-tryptophan dihydrate

beta-Alanyl-L-tryptophan dihydrate

Cat. No.: B13831238
M. Wt: 311.33 g/mol
InChI Key: QYUPXOIXTZZGQR-LTCKWSDVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-beta-ALA-TRP-OH 2H2O typically involves the coupling of beta-alanine and tryptophan. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amino group and methyl or ethyl esters for the carboxyl group.

    Activation of Carboxyl Group: The carboxyl group of beta-alanine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

    Coupling Reaction: The activated beta-alanine is then coupled with the protected tryptophan under mild conditions to form the dipeptide.

    Deprotection: The protecting groups are removed using appropriate reagents, such as trifluoroacetic acid (TFA) for Boc groups and sodium hydroxide for ester groups.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of H-beta-ALA-TRP-OH 2H2O follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

H-beta-ALA-TRP-OH 2H2O undergoes various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxindole derivatives.

    Reduction: The compound can be reduced using agents like sodium borohydride, which may affect the carboxyl group or the indole ring of tryptophan.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, anhydrides, and alkyl halides.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Reduced forms of the dipeptide.

    Substitution: Amides, esters, and other substituted derivatives.

Scientific Research Applications

H-beta-ALA-TRP-OH 2H2O has several scientific research applications:

    Biochemistry: Used as a model compound to study peptide transport and metabolism in biological systems.

    Pharmacology: Investigated for its potential therapeutic effects, including antioxidant and antimicrobial properties.

    Materials Science: Utilized in the development of peptide-based materials with unique structural and functional properties.

    Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of H-beta-ALA-TRP-OH 2H2O involves its interaction with specific molecular targets and pathways. The tryptophan residue can interact with receptors and enzymes, modulating their activity. The compound may also exert its effects through antioxidant mechanisms, scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    H-ALA-TRP-OH: A dipeptide consisting of alanine and tryptophan.

    H-beta-ALA-PHE-OH: A dipeptide consisting of beta-alanine and phenylalanine.

    H-beta-ALA-GLY-OH: A dipeptide consisting of beta-alanine and glycine.

Uniqueness

H-beta-ALA-TRP-OH 2H2O is unique due to the presence of the tryptophan residue, which imparts specific biochemical properties, such as fluorescence and the ability to interact with aromatic amino acids. The dihydrate form also influences its solubility and stability, making it distinct from other similar dipeptides.

Properties

Molecular Formula

C14H21N3O5

Molecular Weight

311.33 g/mol

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid;dihydrate

InChI

InChI=1S/C14H17N3O3.2H2O/c15-6-5-13(18)17-12(14(19)20)7-9-8-16-11-4-2-1-3-10(9)11;;/h1-4,8,12,16H,5-7,15H2,(H,17,18)(H,19,20);2*1H2/t12-;;/m0../s1

InChI Key

QYUPXOIXTZZGQR-LTCKWSDVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CCN.O.O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCN.O.O

Origin of Product

United States

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